molecular formula C6H3BrN2O3 B2752105 4-Bromo-2-nitro-1-nitrosobenzene CAS No. 167565-85-7

4-Bromo-2-nitro-1-nitrosobenzene

Cat. No.: B2752105
CAS No.: 167565-85-7
M. Wt: 231.005
InChI Key: BVLKGTGAXPBHBM-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-nitrosobenzene is an organic compound with the molecular formula C6H3BrN2O3 It is a derivative of nitrobenzene, characterized by the presence of bromine, nitro, and nitroso functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitro-1-nitrosobenzene typically involves the nitration and bromination of nitrosobenzene. One common method includes the reaction of 1-nitro-2-nitrosobenzene with copper(II) bromide in acetonitrile at room temperature. The reaction is carried out under atmospheric pressure for about 2 hours, resulting in a regioselective formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitro-1-nitrosobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 4-Bromo-2-amino-1-nitrosobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-2,1-dinitrobenzene.

Scientific Research Applications

4-Bromo-2-nitro-1-nitrosobenzene is utilized in several research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-nitrosobenzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The nitro and bromine groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-nitro-1-nitrosobenzene is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-bromo-2-nitro-1-nitrosobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O3/c7-4-1-2-5(8-10)6(3-4)9(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKGTGAXPBHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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